![molecular formula C18H17N7O2S2 B2891229 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 852437-00-4](/img/structure/B2891229.png)
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a [1,2,4]triazolo[4,3-b]pyridazine core are often used in medicinal chemistry due to their wide range of biological activities . They can act as inhibitors of various enzymes and have potential applications in the treatment of diseases such as tuberculosis .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes . This method is functional group tolerant and provides a facile access to synthetically and biologically important triazolopyridine derivatives .Molecular Structure Analysis
The molecular structure of these compounds can vary depending on the substituents at different positions. For example, the presence of a para-halogen phenyl at the 3 position has been found in some advanced lead compounds .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For instance, they can react with europium under solvothermal conditions to yield a homoleptic framework containing Eu II centers .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their structure. For example, some compounds exhibit superior thermostability .Scientific Research Applications
Insecticidal Potential
- Synthesis and Insecticidal Assessment : This compound has been used as a precursor in synthesizing various heterocycles. These heterocycles have shown potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial Activity
- Synthesis and Biological Evaluation : The compound has been part of the synthesis of various heterocycles, like quinolines and triazolo[3,4-b][1,3,4]thiadiazepines, showing in vitro antibacterial and antifungal activities against several strains including A. niger and E. coli (Sahi & Paul, 2016).
- Synthesis, Antibacterial, and Antioxidant Evaluation : Compounds with thiadiazole and triazole fragments, including this molecule, have been synthesized and analyzed for antibacterial activities against organisms like Rhizobium radiobacter and Escherichia coli (Anusevičius et al., 2015).
- Novel Antimicrobial Compounds Synthesis : The compound has been involved in the synthesis of novel selenolo[2,3-c]pyrazole compounds, demonstrating significant antibacterial activity against gram-positive and gram-negative bacteria, and remarkable antifungal activity (Zaki et al., 2016).
Anticancer and Antioxidant Properties
- Antioxidant and Anticancer Agent : The related compound, 6-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)-3-((2-naphthyloxy)methyl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazole, has been studied for its in vitro antioxidant properties and its anticancer activity in HepG2 cells (Sunil et al., 2010).
Synthesis and Characterization
- Synthesis and Structural Analysis : There has been research on the synthesis, structure analysis, and Density Functional Theory (DFT) calculations of related triazolo[4,3-b]pyridazine compounds (Sallam et al., 2021).
Future Directions
The future research directions in this field could involve the design and development of more selective and potent molecules based on the [1,2,4]triazolo[4,3-b]pyridazine core . Additionally, further studies could focus on understanding the mechanism of action of these compounds and optimizing their properties for specific applications .
properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2S2/c1-3-27-13-6-4-12(5-7-13)17-22-21-14-8-9-16(24-25(14)17)28-10-15(26)19-18-23-20-11(2)29-18/h4-9H,3,10H2,1-2H3,(H,19,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETONOOZDWIVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NN=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


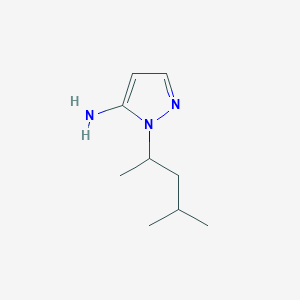
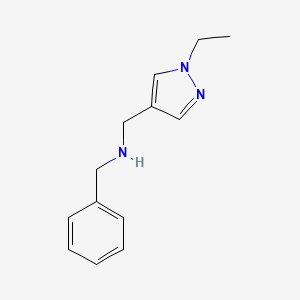

![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-(phenylsulfonyl)propanamide](/img/structure/B2891153.png)
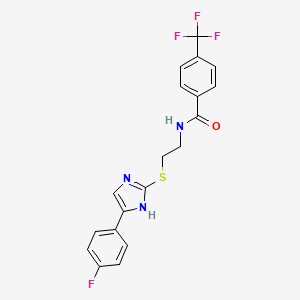

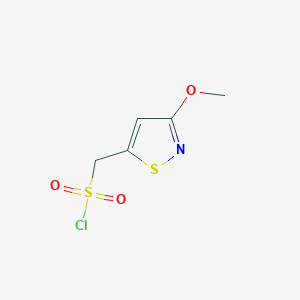
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2891158.png)
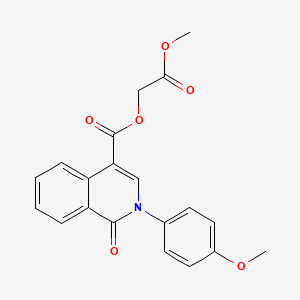
![5-chloro-N-methyl-2-(methylsulfanyl)-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2891165.png)

![N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2891167.png)
![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2891169.png)